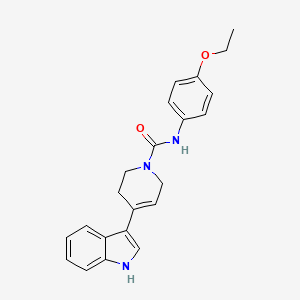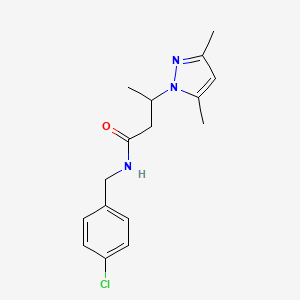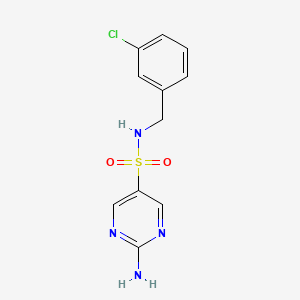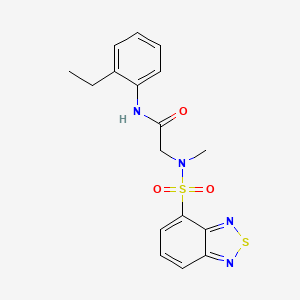
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide, also known as L-type calcium channel blocker, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound is known to have a unique mechanism of action that targets the L-type calcium channels, which are essential for the regulation of calcium ion influx in cells.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide involves the selective inhibition of N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide calcium channels. These channels are responsible for the influx of calcium ions into cells, which is essential for various cellular functions. By blocking these channels, this compound can modulate the calcium ion influx and affect the downstream signaling pathways. This leads to various biological effects, including the relaxation of smooth muscles, the inhibition of cell proliferation, and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have anti-diabetic effects by improving glucose metabolism and insulin sensitivity. It also has anti-hypertensive effects by relaxing smooth muscles and reducing blood pressure.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide has several advantages for lab experiments. It is a well-characterized compound, and its synthesis is relatively straightforward. It has also been extensively studied, and its biological activities are well documented. However, there are also some limitations to its use in lab experiments. This compound is relatively insoluble in water, which can make it challenging to work with in aqueous solutions. Additionally, its effects can be dose-dependent, and the optimal concentration for a specific experiment may need to be determined empirically.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide. One direction is the investigation of its potential therapeutic applications in various fields of medicine, including cancer, inflammation, diabetes, and hypertension. Another direction is the development of more potent and selective N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide calcium channel blockers based on the structure of this compound. Additionally, the use of this compound as a research tool for the study of calcium signaling and downstream signaling pathways is an exciting area of research.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide can be achieved through various methods. One of the most common methods involves the reaction of 4-ethoxybenzaldehyde, indole-3-carboxaldehyde, and 3,6-dihydro-2H-pyridine-1-carboxylic acid in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound in good yields. Other methods involve the use of different starting materials and reaction conditions, but the overall process is similar.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-hypertensive effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-18-9-7-17(8-10-18)24-22(26)25-13-11-16(12-14-25)20-15-23-21-6-4-3-5-19(20)21/h3-11,15,23H,2,12-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDQCEJYBGQBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)
![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)

![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)






![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)